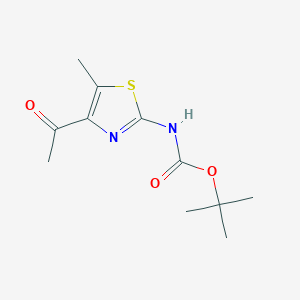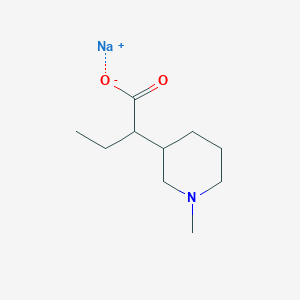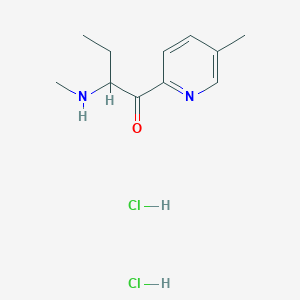![molecular formula C7H10ClF3N4O B13507161 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group and the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration can be used to synthesize 1,2,4-triazoles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
科学的研究の応用
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in studying biological processes and developing new therapeutics .
類似化合物との比較
Similar Compounds
- 2-(trifluoromethyl)morpholine hydrochloride
- 5-(trifluoromethyl)-1,2,4-triazole derivatives
- Trifluoromethyl-substituted heterocycles
Uniqueness
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride is unique due to the combination of the trifluoromethyl group, triazole ring, and morpholine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C7H10ClF3N4O |
|---|---|
分子量 |
258.63 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C7H9F3N4O.ClH/c8-7(9,10)6-12-5(13-14-6)4-3-11-1-2-15-4;/h4,11H,1-3H2,(H,12,13,14);1H |
InChIキー |
ZHSAQZKHDJQKKL-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)C2=NC(=NN2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)

![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)

![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)


![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)



![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)
